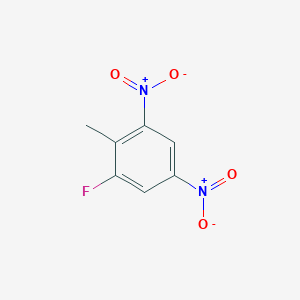

1-Fluoro-2-methyl-3,5-dinitrobenzene

Descripción general

Descripción

1-Fluoro-2-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of 1-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, concentration of reagents, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Nucleophilic Substitution: Products include 1-hydroxy-2-methyl-3,5-dinitrobenzene or 1-amino-2-methyl-3,5-dinitrobenzene.

Reduction: Products include 1-fluoro-2-methyl-3,5-diaminobenzene.

Oxidation: Products include 1-fluoro-3,5-dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Fluoro-2-methyl-3,5-dinitrobenzene has the molecular formula and is characterized by the presence of a fluorine atom and two nitro groups attached to a benzene ring. Its unique structure contributes to its reactivity and utility in various chemical processes.

Protein Chemistry

FMDB is primarily utilized in protein sequencing and analysis. It reacts with the amino groups of amino acids to form dinitrophenyl-amino acids, which can be analyzed to determine the amino acid sequence of proteins. This reaction is crucial for elucidating protein structures and understanding their functions .

Nucleophilic Substitution Reactions

The compound is involved in nucleophilic aromatic substitution (SNAr) reactions, particularly with hydroxide ions in microemulsions. Studies have shown that FMDB can undergo substitution reactions that are essential for synthesizing more complex organic molecules . This property makes it valuable for developing new pharmaceuticals and agrochemicals.

Chromatographic Techniques

FMDB serves as a reagent in chromatographic methods , aiding in the separation and identification of various compounds. Its ability to form stable derivatives with amino acids enhances the resolution of chromatographic techniques, making it a useful tool in analytical chemistry .

Case Study 1: Protein Sequencing

In a study investigating the use of FMDB for protein sequencing, researchers demonstrated its effectiveness in modifying N-terminal amino acids. The resulting dinitrophenyl derivatives were analyzed using high-performance liquid chromatography (HPLC), revealing detailed information about the protein's structure . This method provided insights into the protein's function and interactions.

Case Study 2: Synthesis of Complex Molecules

Another research study focused on the nucleophilic substitution reactions involving FMDB. The kinetics of these reactions were analyzed in water-in-oil microemulsions, showing that FMDB can be effectively used to synthesize complex organic compounds under mild conditions. This finding highlights its potential in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 1-fluoro-2-methyl-3,5-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The nitro groups enhance the electrophilic nature of the compound, making it reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications.

Comparación Con Compuestos Similares

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

Comparison: 1-Fluoro-2-methyl-3,5-dinitrobenzene is unique due to the presence of the fluorine atom and the methyl group, which influence its chemical reactivity and physical properties. Compared to other dinitrobenzene isomers, it exhibits different reactivity patterns in nucleophilic substitution and reduction reactions .

Actividad Biológica

1-Fluoro-2-methyl-3,5-dinitrobenzene (FMDB) is a nitro-substituted aromatic compound known for its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

FMDB possesses the molecular formula C₇H₅FN₂O₄. Its structure includes a fluorine atom and two nitro groups attached to a methyl-substituted benzene ring. The presence of electron-withdrawing groups like nitro groups significantly influences its reactivity and biological interactions.

1. Mast Cell Activation

Research has indicated that derivatives of dinitrobenzene, including FMDB, can act as secretagogues that induce mast cell degranulation. In a study investigating the activation of mast cells, FMDB was found to mobilize cytosolic calcium and activate phospholipase C pathways. This suggests that FMDB may play a role in allergic responses by promoting mast cell activation independently of serum proteins and immunoglobulin E (IgE) .

Table 1: Mechanisms of FMDB-Induced Mast Cell Degranulation

| Mechanism | Description |

|---|---|

| Calcium Mobilization | Induces an increase in intracellular calcium levels |

| Phospholipase C Activation | Activates signaling pathways leading to degranulation |

| G Protein Interaction | Potentially acts on G protein-coupled receptors |

2. Toxicological Effects

Toxicological profiles of FMDB and related compounds have shown various health effects depending on exposure routes (inhalation, oral, dermal). Studies indicate that acute exposure can lead to symptoms such as cyanosis and anemia, while chronic exposure may result in elevated urobilinogen levels in urine, indicating possible liver dysfunction .

Table 2: Health Effects Associated with FMDB Exposure

| Route of Exposure | Health Effect | Observations |

|---|---|---|

| Inhalation | Cyanosis | Notable within one day post-exposure |

| Oral | Anemia | Decreased specific gravity observed |

| Dermal | Hepatobiliary Disease Indicators | Elevated urobilinogen levels in urine |

Case Studies

- Mast Cell Degranulation Study : A study involving murine models demonstrated that FMDB could induce degranulation in mast cells through calcium signaling pathways. This indicates its potential role as an allergen in contact hypersensitivity reactions .

- Toxicological Assessment : In occupational settings where workers were exposed to dinitrobenzene compounds, symptoms such as anemia and liver function changes were documented. These findings highlight the need for monitoring exposure levels to prevent adverse health outcomes .

Research Findings

Recent studies have focused on the reactivity of FMDB with nucleophiles, which is essential for understanding its behavior in biological systems. The compound's ability to react with amino acids makes it useful in protein labeling and sequence determination .

Propiedades

IUPAC Name |

1-fluoro-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFYAALVLGWFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631399 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85233-16-5 | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.